9-hydroxy-2E-decenoic acid

Overview

Description

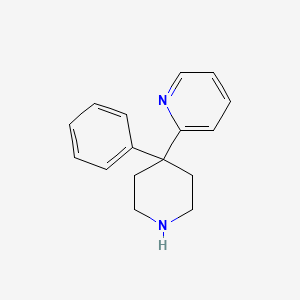

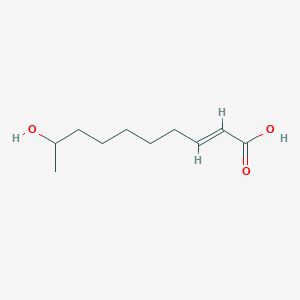

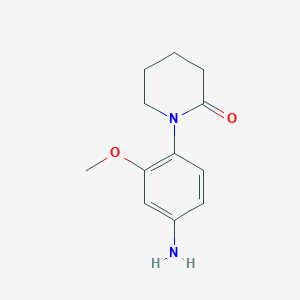

9-hydroxy-2E-decenoic acid is a carbonyl compound . It has a molecular formula of C10H18O3 . It is a biologically active compound found in the bee family, specifically in the mandibular gland secretion of the honeybee (Apis mellifera L.) .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the TEMPO catalyzed oxidation of readily available alcohols and subsequent Doebner–Knoevenagel reactions between the resulting aldehydes and malonic acid . Another method uses ozonolysis-reduction of oleic acid and 1,9-diacetoxynon-1-ene in the key steps .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass is 186.248 Da and the monoisotopic mass is 186.125595 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the TEMPO catalyzed oxidation of alcohols and the Doebner–Knoevenagel reaction between the resulting aldehydes and malonic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.036g/cm^3, a boiling point of 349.3°C at 760 mmHg, and a refractive index of 1.484 .Scientific Research Applications

Role in Honeybee Colony Caste Maintenance

9-Hydroxy-2E-decenoic acid (9-HDA), found in royal jelly, is a precursor to 9-oxo-2E-decenoic acid (9-ODA), crucial for maintaining castes in honeybee colonies. This compound is metabolically produced by worker bees and transformed by the queen bee, suggesting its importance in pheromone precursor roles and colony dynamics (Kodai, Nakatani, & Noda, 2011).

Synthesis and Chemical Studies

Research has developed practical methods for synthesizing biologically active components like 9-HDA from simpler compounds like oleic acid. These synthetic pathways are crucial for studying the biological activities and roles of these acids in more depth (Kharisov et al., 2002).

Pheromonal Influence in Bees

9-HDA, as part of the honeybee secretion, has been studied for its pheromonal properties. It plays a significant role in the attraction and behavioral regulation of drones and worker bees, impacting mating and colony organization (Boch, Shearer, & Young, 1975).

Antibiotic Properties

10-Hydroxy-2-decenoic acid, a related compound, has shown antibiotic activity against various bacteria and fungi, indicating potential medical and therapeutic applications (Blum, Novak, & Taber, 1959).

Biosynthesis and Production

Efficient biosynthesis methods have been developed to produce 10-HDA, showcasing the economic and commercial potential of these compounds. Techniques involve whole-cell catalytic biosynthesis and advanced chemical processes, highlighting the compound's versatility and value (Wang et al., 2022).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(E)-9-hydroxydec-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBLNYYGAKHAOJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCCC/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267135.png)

![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3267151.png)

![4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl](/img/structure/B3267174.png)